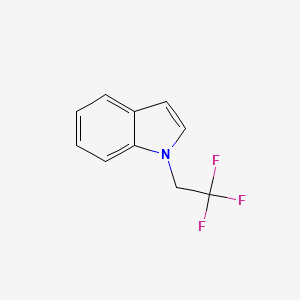1-(2,2,2-Trifluoroethyl)-1h-indole
CAS No.:
Cat. No.: VC20522309
Molecular Formula: C10H8F3N
Molecular Weight: 199.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8F3N |
|---|---|
| Molecular Weight | 199.17 g/mol |
| IUPAC Name | 1-(2,2,2-trifluoroethyl)indole |
| Standard InChI | InChI=1S/C10H8F3N/c11-10(12,13)7-14-6-5-8-3-1-2-4-9(8)14/h1-6H,7H2 |
| Standard InChI Key | XLHMYTXUFRBCIC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN2CC(F)(F)F |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1-(2,2,2-trifluoroethyl)-1H-indole is C10H8F3N, with a molecular weight of 199.17 g/mol . The indole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring, while the trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine. This group enhances the compound’s lipophilicity and metabolic stability, which are critical for pharmaceutical applications .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3N |
| Molecular Weight | 199.17 g/mol |
| IUPAC Name | 1-(2,2,2-Trifluoroethyl)-1H-indole |
| CAS Number | 90732-29-9 |
| SMILES | C1=CC=C2C(=C1)C=CN2CC(F)(F)F |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The trifluoroethyl group induces significant dipole moments, influencing solubility in polar solvents and interactions with biological targets .
Synthetic Methodologies
Direct C-H Trifluoroethylation
A metal-free approach for synthesizing 1-(2,2,2-trifluoroethyl)-1H-indole involves C-H functionalization using hypervalent iodonium salts. For example, Tolnai et al. demonstrated that indoles react with 2,2,2-trifluoroethyl(mesityl)iodonium triflate in the presence of DTBPy (2,6-di-tert-butylpyridine) as a base, yielding the target compound in moderate to high yields . This method avoids pre-functionalization of the indole substrate and operates under mild conditions (room temperature, 12–24 hours) .
Representative Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Trifluoroethyl(mesityl)iodonium triflate | DCM | RT | 65–78 |
| DTBPy | — | — | — |
Palladium-Catalyzed Approaches
Alternative routes employ palladium catalysts to couple trifluoroethyl groups with indole derivatives. For instance, Zhou et al. reported the use of PdCl2 in DMF to facilitate the reaction between 1-methylindole and (2,2,2-trifluoroethyl)benzene, though yields were lower compared to iodonium-based methods .
Chemical Reactivity and Derivatives
Substitution Reactions
The trifluoroethyl group undergoes nucleophilic substitution under basic conditions. For example, hydrolysis in aqueous NaOH yields 1H-indole-2-carboxylic acid derivatives, which are precursors for further functionalization .
Cyclization and Heterocycle Formation
1-(2,2,2-Trifluoroethyl)-1H-indole participates in radical cascade cyclizations to form polycyclic structures. Yang et al. utilized visible-light-induced conditions to synthesize trifluoromethylated pyridoindoles, demonstrating the compound’s utility in constructing complex heterocycles .
Industrial and Material Science Applications
Agrochemicals
The compound’s lipophilicity and stability make it a candidate for agrochemical formulations. Trifluoroethyl-substituted indoles are explored as herbicides and fungicides, leveraging their resistance to metabolic degradation .
Organic Electronics
Fluorinated indoles serve as electron-deficient building blocks in organic semiconductors. Their low-lying LUMO levels improve charge transport in devices such as organic light-emitting diodes (OLEDs) .
Comparison with Related Compounds
| Compound | Key Feature | Biological Activity |
|---|---|---|
| 1-Methyl-1H-indole | Lacks fluorine substituents | Weak enzyme inhibition |
| 2-(Trifluoromethyl)-1H-indole | Trifluoromethyl at C2 | Antiviral (IC50: 0.13 μM) |
| 1-(2,2,2-Trifluoroethyl)-1H-indole | Trifluoroethyl at N1 | Under investigation |
The N1-trifluoroethyl substitution offers distinct steric and electronic profiles compared to C2-modified indoles, enabling tailored interactions in drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume